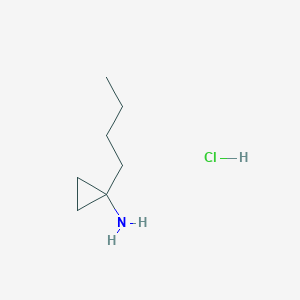
tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate” is a chemical compound with the molecular formula C15H20N2O3 . It has a molecular weight of 276.33 . This compound is used in research and is considered an intermediate in the synthesis of several novel organic compounds .
Physical And Chemical Properties Analysis
“tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate” is a white to yellow solid . It has a molecular weight of 276.33 and a molecular formula of C15H20N2O3 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Molecular Structure
tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate is recognized for its role as a crucial intermediate in various synthetic processes. For instance, it serves as an important intermediate in synthesizing protein tyrosine kinase Jak3 inhibitor—CP-690550. The synthesis process involves multiple steps, starting from readily available reagents and leading to high total yields, making it suitable for industrial scale-up (Chen Xin-zhi, 2011). In another context, the compound has been synthesized as a cyclic amino acid ester, characterized by spectroscopy and high-resolution mass spectrometry. Its crystal structure was determined through X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (T. Moriguchi et al., 2014).
Organic Chemistry and Synthesis Techniques
In the realm of organic chemistry, tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate is involved in diverse synthetic strategies. It is part of the synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate, highlighting the compound's versatility in preparing structurally complex molecules (A. Padwa et al., 2003). Furthermore, it's utilized in the preparation of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate, an intermediate for small molecule anticancer drugs, showcasing its relevance in medicinal chemistry (Binliang Zhang et al., 2018).
Chemical Reactions and Transformations
The compound is implicated in various chemical reactions and transformations. For instance, it is involved in Diels-Alder reactions, showcasing its utility in constructing complex molecular architectures (A. Padwa et al., 2003). Additionally, it plays a role in the synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, demonstrating its application in the field of organocatalysis (Mišel Hozjan et al., 2023).
Applications in Material Sciences
Apart from its role in organic synthesis, tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate is also relevant in material sciences. It's involved in the synthesis of deuterium-labeled compounds, which are essential in nonclinical and clinical pharmacokinetic studies, reflecting its significance in pharmaceutical research and development (T. Yamashita et al., 2019).
Safety and Hazards
The safety information for “tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate” indicates that it is a hazardous substance. The hazard statements include H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Future Directions
properties
IUPAC Name |
tert-butyl 3-oxo-4-phenylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)16-9-10-17(13(18)11-16)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTLOHXGSORWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Oxa-2-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2863321.png)
![{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B2863325.png)
![N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2863326.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2863329.png)

![1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2863331.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2863335.png)

![4-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2863337.png)
![5-Bromo-6-chloro-N-[(3-methyloxolan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2863338.png)
